molecular formula C24H15N5O2S B11586319 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11586319
M. Wt: 437.5 g/mol
InChI Key: YEXOPGIHICCHEO-ZHZULCJRSA-N
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Description

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and furan rings, followed by the formation of the triazolo-thiazole structure. Key reagents and catalysts are used to facilitate the formation of these rings and their subsequent coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce different substituents onto the aromatic rings or heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains.

Scientific Research Applications

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its complex structure, which combines multiple heterocyclic rings, and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C24H15N5O2S

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H15N5O2S/c30-23-20(32-24-25-22(27-29(23)24)19-12-7-13-31-19)14-17-15-28(18-10-5-2-6-11-18)26-21(17)16-8-3-1-4-9-16/h1-15H/b20-14-

InChI Key

YEXOPGIHICCHEO-ZHZULCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6

Origin of Product

United States

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